molecular formula C10H11N3O5 B3156874 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid CAS No. 83993-30-0

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B3156874
CAS No.: 83993-30-0
M. Wt: 253.21 g/mol
InChI Key: GNGUHKDDRBYZGB-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinyl group attached to a nitrophenyl ring, which is further connected to a butanoic acid moiety. The presence of the nitrophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 4-nitrophenylhydrazine with a suitable butanoic acid derivative. One common method includes the condensation reaction between 4-nitrophenylhydrazine and 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid: Similar structure but with a different position of the nitro group.

    4-[2-(4-Aminophenyl)hydrazinyl]-4-oxobutanoic acid: Contains an amino group instead of a nitro group.

    4-[2-(4-Methylphenyl)hydrazinyl]-4-oxobutanoic acid: Features a methyl group instead of a nitro group.

Uniqueness

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies where these properties are advantageous .

Properties

IUPAC Name

4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGUHKDDRBYZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
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4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid

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